![molecular formula C17H17ClO B3023867 2'-Chloro-3-(2,6-dimethylphenyl)propiophenone CAS No. 898755-00-5](/img/structure/B3023867.png)
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone
Overview
Description
2’-Chloro-3-(2,6-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H17ClO . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-3-(2,6-dimethylphenyl)propiophenone consists of 17 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The molecular weight of this compound is 272.77 .Scientific Research Applications
Nonsteroidal Anti-inflammatory Drug
2’-Chloro-3-(2,6-dimethylphenyl)propiophenone is structurally similar to N-(2,6-Dimethylphenyl)chloroacetamide, which is a nonsteroidal anti-inflammatory drug . It’s possible that 2’-Chloro-3-(2,6-dimethylphenyl)propiophenone could have similar properties.
Analytical Chemistry
N-(2,6-Dimethylphenyl)chloroacetamide, a compound similar to 2’-Chloro-3-(2,6-dimethylphenyl)propiophenone, has been used in the simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection . This suggests that 2’-Chloro-3-(2,6-dimethylphenyl)propiophenone could potentially be used in similar analytical chemistry applications.
Herbicide Development
While not directly related to 2’-Chloro-3-(2,6-dimethylphenyl)propiophenone, chlorinated compounds have been used in the development of herbicides . It’s possible that this compound could be used in similar applications.
Safety And Hazards
While specific safety data for 2’-Chloro-3-(2,6-dimethylphenyl)propiophenone is not available, general safety measures for handling similar chemical compounds include avoiding inhalation, skin contact, and eye contact. In case of contact, rinse with plenty of water and seek medical attention if necessary .
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-6-5-7-13(2)14(12)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANSHNFIAYSVIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644799 | |
Record name | 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(2,6-dimethylphenyl)propiophenone | |
CAS RN |
898755-00-5 | |
Record name | 1-(2-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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